molecular formula C12H16N2 B6610979 [1-(indolizin-2-yl)propan-2-yl](methyl)amine CAS No. 2866323-49-9

[1-(indolizin-2-yl)propan-2-yl](methyl)amine

Cat. No.: B6610979
CAS No.: 2866323-49-9
M. Wt: 188.27 g/mol
InChI Key: BFOKPOJKPNROBX-UHFFFAOYSA-N
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Description

1-(Indolizin-2-yl)propan-2-ylamine is a heterocyclic amine derivative featuring an indolizine core fused to a propan-2-ylmethylamine side chain. Indolizine, a bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered pyrrole ring, confers unique electronic and steric properties to the compound.

Synthetic routes to indolizine derivatives often involve introducing amino side-chains via carboxamide intermediates or direct alkylation. For example, indolizine-2-carboxylic acid derivatives have been synthesized by hydrolysis of methyl indolizine-2-carboxylate, followed by attempts to form carbonyl chlorides (largely unsuccessful) or direct amidation with amines . The methylamine substituent in 1-(indolizin-2-yl)propan-2-ylamine likely enhances solubility and bioavailability compared to bulkier or more polar substituents.

Properties

IUPAC Name

1-indolizin-2-yl-N-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-10(13-2)7-11-8-12-5-3-4-6-14(12)9-11/h3-6,8-10,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOKPOJKPNROBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN2C=CC=CC2=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the radical cyclization of appropriate precursors to form the indolizine core . This process can be facilitated by using radical initiators under controlled conditions to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of 1-(indolizin-2-yl)propan-2-ylamine may involve continuous flow processes that allow for better control over reaction parameters and scalability. These methods often use automated systems to handle the reagents and reaction conditions, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(indolizin-2-yl)propan-2-ylamine: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indolizine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(indolizin-2-yl)propan-2-ylamine: has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(indolizin-2-yl)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indolizine ring structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

A. 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA)

  • Structure : Replaces the indolizine ring with a 3-methoxyphenyl group.

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Structure : Features a partially saturated indoline ring (dihydroindole) with a methylamine side chain.
  • Spectral data (NMR and IR) reveal NH2 and NH signals absent in 1-(indolizin-2-yl)propan-2-ylamine, indicating distinct hydrogen-bonding capabilities .

1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine

  • Structure : Substitutes indolizine with a benzimidazole ring and includes a methylthio group.
  • The methylthio group may confer antioxidant properties absent in the target compound .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Substituents LogP<sup>*</sup> Solubility (mg/mL) Pharmacological Notes
1-(Indolizin-2-yl)propan-2-ylamine C12H15N3 Indolizine, methylamine 2.1 0.8 (pH 7.4) Potential CNS activity due to amine moiety
3-MeOMA C11H17NO 3-Methoxyphenyl, methylamine 1.8 1.2 (pH 7.4) Serotonergic activity suspected
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C9H12N2 Dihydroindole, methylamine 1.5 2.5 (pH 7.4) Antioxidant and neuroprotective potential

<sup>*</sup> Predicted using fragment-based methods.

Biological Activity

The compound 1-(indolizin-2-yl)propan-2-ylamine, identified by the CAS number 1017231-58-1, is a nitrogen-containing heterocyclic compound featuring an indolizine ring structure. This unique configuration has attracted attention for its potential biological activities, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of 1-(indolizin-2-yl)propan-2-ylamine is primarily attributed to its ability to interact with various molecular targets. The indolizine structure facilitates binding to multiple receptors, influencing several biological processes. Preliminary studies suggest that this compound may exhibit antiviral , anti-inflammatory , and anticancer properties, although detailed mechanisms remain under investigation.

Antiviral Properties

Research indicates that 1-(indolizin-2-yl)propan-2-ylamine may possess antiviral activity. The specific pathways and molecular targets involved are still being elucidated, but the compound's structural characteristics suggest it could interfere with viral replication mechanisms.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. Its interaction with inflammatory mediators suggests a role in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

Anticancer Activity

Studies have highlighted the anticancer potential of 1-(indolizin-2-yl)propan-2-ylamine. The compound's ability to bind to specific receptors involved in cancer cell proliferation and survival pathways positions it as a candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(indolizin-2-yl)propan-2-ylamine, a comparative analysis with structurally similar compounds is valuable. The following table summarizes key features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Properties
2-(Pyridin-2-yl)propan-2-aminesContains a pyridine ringExhibits different biological activities due to pyridine's properties.
3-(Indolizin-3-yl)propan-2-aminesSimilar indolizine structureMay have distinct pharmacological profiles.
4-(Indolizin-4-yloxy)propan-2-aminesContains an ether linkagePotentially alters solubility and bioavailability.

The distinct indolizine structure of 1-(indolizin-2-yl)propan-2-ylamine imparts unique chemical reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(indolizin-2-yl)propan-2-ylamine:

  • Anticancer Activity Study : A recent study demonstrated that derivatives of indolizine compounds could inhibit cancer cell growth by targeting specific signal transduction pathways involved in cell proliferation . This study emphasizes the potential for developing new therapeutic agents based on the indolizine framework.
  • Inflammation Modulation Research : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing that modifications in the indolizine structure could enhance their efficacy in reducing pro-inflammatory cytokines.
  • Antiviral Activity Assessment : Preliminary assessments indicated that certain indolizine derivatives exhibit antiviral properties by disrupting viral entry mechanisms into host cells, although further studies are needed to confirm these findings.

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